![molecular formula C12H25NO B1488444 (3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine CAS No. 1567038-17-8](/img/structure/B1488444.png)
(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine
Overview
Description
(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine: is a chemical compound with potential applications in various fields of science and industry. Its unique structure, featuring a bulky amine group and an oxane ring, makes it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine typically involves the following steps:
Preparation of 3,3-Dimethylbutan-2-ol: : This can be achieved through the reduction of 3,3-dimethylbutan-2-one using reducing agents like lithium aluminium hydride (LiAlH4).
Conversion to 3,3-Dimethylbutan-2-yl halide: : The alcohol group is converted to a halide (e.g., bromide or chloride) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Nucleophilic substitution: : The halide is then reacted with an oxan-4-ylmethylamine derivative to form the final product.
Industrial Production Methods
In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.
Chemical Reactions Analysis
(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine: can undergo various types of chemical reactions:
Oxidation: : The amine group can be oxidized to form an amine oxide.
Reduction: : The compound can be reduced to form a secondary or tertiary amine.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.
Reduction: : Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: : Reagents like sodium cyanide (NaCN) or potassium iodide (KI) can be used.
Major Products Formed
Amine Oxides: : Formed through oxidation reactions.
Secondary or Tertiary Amines: : Resulting from reduction reactions.
Substituted Derivatives: : Resulting from nucleophilic substitution reactions.
Scientific Research Applications
(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine: has several applications in scientific research:
Chemistry: : It serves as a building block in the synthesis of complex organic molecules.
Biology: : It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: : It has potential as a lead compound in drug discovery, particularly for designing new pharmaceuticals with amine functionalities.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine: can be compared with other similar compounds, such as:
N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline: : Both compounds feature bulky amine groups, but the latter includes a methylthio group.
(S)-3,3-Dimethyl-2-butylamine: : This compound lacks the oxane ring present in This compound .
The uniqueness of This compound lies in its combination of structural features, which provide distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3,3-dimethyl-N-(oxan-4-ylmethyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-10(12(2,3)4)13-9-11-5-7-14-8-6-11/h10-11,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUJVDIVSIBQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




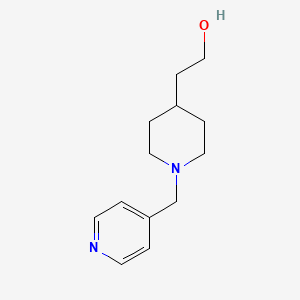

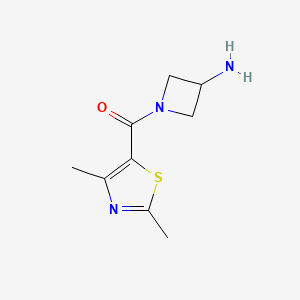
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1488372.png)
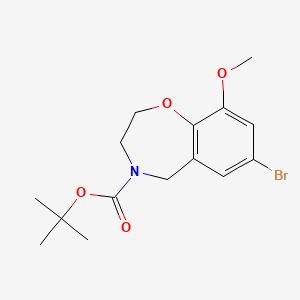
![2-[(6,6-dimethylmorpholin-2-yl)methoxy]-N,N-dimethylacetamide](/img/structure/B1488375.png)
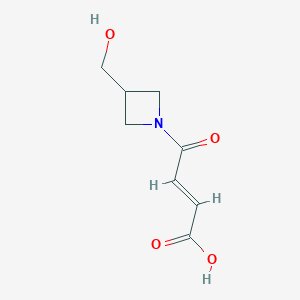

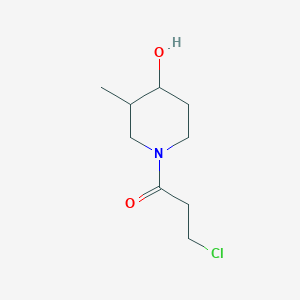
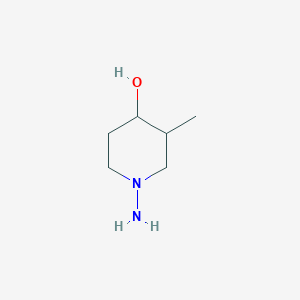

![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1488381.png)
